
3,6-Dichlorobenzene-1,2,4-tricarboxylic acid
Overview
Description
3,6-Dichlorotrimellitic acid, also known as 3,6-dichloro-1,2,4-benzenetricarboxylic acid, is a chemical compound with the molecular formula C₉H₄Cl₂O₆ and a molecular weight of 279.03 g/mol . It is a white to off-white solid that is primarily used as a precursor in the synthesis of various dichlorinated fluoresceins and rhodamines . These compounds are widely utilized in DNA sequencing and oligonucleotide labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichlorotrimellitic acid can be synthesized through the chlorination of trimellitic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 6 positions of the benzene ring .
Industrial Production Methods: In industrial settings, the production of 3,6-dichlorotrimellitic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichlorotrimellitic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Esterification: Typically involves the use of alcohols and acid catalysts like sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Reactions: Products include substituted benzenetricarboxylic acids.
Esterification: Products are esters of 3,6-dichlorotrimellitic acid.
Reduction: Products include reduced derivatives such as alcohols.
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Complex Molecules
3,6-Dichlorobenzene-1,2,4-tricarboxylic acid serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that are useful in pharmaceuticals and agrochemicals. The presence of multiple functional groups allows for further modifications through esterification or amidation reactions.
2. Ligands for Metal Complexes
The compound can act as a ligand for transition metals, forming coordination complexes that exhibit interesting catalytic properties. These metal complexes have been investigated for their potential applications in catalysis and material science.
Environmental Applications
1. Biodegradation Studies
Research has shown that this compound can be subjected to biodegradation processes. Studies indicate that certain microbial strains can utilize this compound as a carbon source, leading to its breakdown into less harmful substances. This property is particularly relevant in bioremediation efforts aimed at cleaning up chlorinated aromatic compounds from contaminated sites.
2. Environmental Monitoring
Due to its chlorinated structure, this compound is often analyzed in environmental samples to assess pollution levels. Its presence can indicate contamination from industrial sources and is monitored using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
Case Study 1: Synthesis of Metal Complexes
A study synthesized several metal complexes using this compound as a ligand. The resulting complexes were characterized using spectroscopic methods (FT-IR and NMR) and exhibited significant antifungal activity against various pathogens. This highlights the potential of the compound in developing new antimicrobial agents .
Case Study 2: Biodegradation by Microbial Strains
In another research effort, specific bacterial strains were isolated from contaminated soil and tested for their ability to degrade this compound. The results indicated that these strains could reduce the concentration of the compound significantly over a period of weeks, suggesting a viable method for bioremediation .
Data Table: Summary of Applications
Application Area | Description | Examples/Findings |
---|---|---|
Organic Synthesis | Building block for complex molecules | Used in pharmaceuticals and agrochemicals |
Coordination Chemistry | Ligand for transition metal complexes | Catalytic applications |
Environmental Monitoring | Analyzed in environmental samples for pollution assessment | Detected using GC-MS |
Biodegradation Studies | Subjected to microbial degradation processes | Effective breakdown by specific bacterial strains |
Mechanism of Action
The mechanism of action of 3,6-dichlorotrimellitic acid primarily involves its role as a precursor in the synthesis of fluorescent dyes. These dyes interact with nucleic acids and other biomolecules, allowing for their detection and analysis through fluorescence. The molecular targets include DNA and RNA, and the pathways involved are related to the binding and labeling of these nucleic acids .
Comparison with Similar Compounds
- 3,6-Dichlorophthalic acid
- 3,6-Dichlorobenzoic acid
- 3,6-Dichloroterephthalic acid
Comparison: 3,6-Dichlorotrimellitic acid is unique due to its three carboxylic acid groups, which provide multiple sites for chemical modification. This makes it a versatile precursor for the synthesis of various fluorescent dyes. In contrast, similar compounds like 3,6-dichlorophthalic acid and 3,6-dichlorobenzoic acid have fewer functional groups, limiting their applications .
Biological Activity
3,6-Dichlorobenzene-1,2,4-tricarboxylic acid (CAS Number: 137071-78-4), also known as 3,6-Dichlorotrimellitic acid, is a chlorinated aromatic compound with the molecular formula . It is primarily recognized for its role as a precursor in the synthesis of various fluorescent dyes and labeling agents used in molecular biology applications, particularly in DNA sequencing and oligonucleotide labeling .
Property | Value |
---|---|
Molecular Weight | 279.030 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
LogP | 2.088 |
Polar Surface Area (PSA) | 111.900 |
Synthesis and Applications
This compound is a key intermediate in the production of dichlorinated fluoresceins and rhodamines, which are extensively used in biological research for labeling purposes. These compounds facilitate various biochemical assays and imaging techniques due to their fluorescent properties .
Toxicological Profile
The biological activity of this compound extends to its potential toxicity and environmental impact. Research indicates that chlorinated aromatic compounds can exhibit significant toxicity to aquatic organisms and may disrupt endocrine functions in higher organisms. The degradation pathways and bioremediation potential of such compounds have been the subject of extensive studies .
Case Studies
- Biodegradation Potential : A study highlighted the ability of certain bacterial strains, particularly from the genus Bacillus, to degrade chlorinated aromatic compounds. These bacteria can metabolize xenobiotic compounds, including this compound, contributing to bioremediation efforts in contaminated environments .
- Environmental Impact : Another investigation assessed the persistence and distribution of this compound in aquatic ecosystems. The findings indicated that while the compound is biodegradable under specific conditions, its chlorinated structure may lead to bioaccumulation and toxicity in higher trophic levels .
In Vitro Studies
Recent studies have focused on the cytotoxic effects of chlorinated aromatic compounds on various cell lines. Results suggest that exposure to this compound may induce oxidative stress and apoptosis in mammalian cells. The mechanisms involved include the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
Mitochondrial Interaction
Research has explored the interaction of chlorinated compounds with mitochondrial metabolism. It was found that such compounds could alter mitochondrial dynamics and potentially affect cellular respiration pathways, leading to further implications for cancer research and treatment strategies targeting mitochondrial functions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via hydrolysis of its anhydride precursor, 3,6-Dichlorotrimellitic anhydride (3,6-Dichlorobenzene-1,2,4-tricarboxylic anhydride), under controlled acidic or basic conditions . To optimize purity:
- Use HPLC with a C18 column and acetonitrile/water mobile phase to monitor reaction progress.
- Recrystallize the final product using a mixed solvent system (e.g., ethanol/water) to remove residual chlorinated byproducts.
- Confirm purity via ¹H/¹³C NMR (deuterated DMSO as solvent) and FT-IR (peaks at 1700–1750 cm⁻¹ for carboxylic acid groups) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from chlorine substituents and carboxyl groups. The deshielded protons near chlorine atoms appear at δ 7.5–8.5 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode confirms the molecular ion [M-H]⁻ at m/z 293.94 (calculated for C₉H₃Cl₂O₆) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the spatial arrangement of carboxyl and chlorine groups, critical for understanding reactivity .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Conduct stability studies in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for aromatic systems).
- The compound is most stable at pH 4–6 , where carboxyl groups remain protonated, minimizing hydrolysis. Above pH 8, decarboxylation and ring-opening reactions occur, forming chlorinated byproducts (e.g., 3,6-dichlorosalicylic acid) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents (e.g., DMF, DMSO), which may lead to inconsistent solubility measurements.
- Perform solubility parameter calculations (Hansen parameters) to identify optimal solvents. For example, its low solubility in water (0.12 g/L at 25°C) contrasts with higher solubility in acetone (8.5 g/L) due to dipole-dipole interactions .
- Validate results using isothermal titration calorimetry (ITC) to quantify enthalpy changes during dissolution .
Q. How can computational modeling predict the compound’s reactivity in metal-organic framework (MOF) synthesis?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to assess binding affinity between the tricarboxylate ligand and metal nodes (e.g., Zr⁴⁺, Fe³⁺). The chlorine substituents reduce electron density at the benzene ring, favoring coordination via carboxylate oxygens .
- Simulate MOF topology using software like Materials Studio , focusing on pore size modulation via steric effects from chlorine atoms. Experimental validation via BET surface area analysis is recommended .
Q. What mechanistic pathways drive the environmental degradation of this compound under aerobic vs. anaerobic conditions?
- Methodological Answer :
- Aerobic Conditions : Microbial dioxygenases initiate ring hydroxylation, forming chlorinated catechol intermediates, followed by ortho-cleavage into trichloroacetic acid (TCA) . Monitor via GC-MS with electron capture detection (ECD) for chlorinated metabolites.
- Anaerobic Conditions : Reductive dechlorination by Dehalococcoides spp. removes chlorine atoms sequentially, yielding benzene-1,2,4-tricarboxylic acid as a terminal product. Use ¹³C-labeled isotope tracing to track degradation pathways .
Q. How can researchers design experiments to study its interactions with biological macromolecules (e.g., enzymes, DNA)?
- Methodological Answer :
- Fluorescence Quenching Assays : Titrate the compound into solutions of tryptophan-rich proteins (e.g., serum albumin) and measure quenching of intrinsic fluorescence (λex = 280 nm). Stern-Volmer analysis quantifies binding constants .
- Molecular Docking Simulations : Use AutoDock Vina to predict binding modes with DNA G-quadruplex structures, leveraging the compound’s planar aromatic core for intercalation studies. Validate with circular dichroism (CD) spectroscopy .
Properties
IUPAC Name |
3,6-dichlorobenzene-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O6/c10-3-1-2(7(12)13)6(11)5(9(16)17)4(3)8(14)15/h1H,(H,12,13)(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLALXNBVTWGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579685 | |
Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137071-78-4 | |
Record name | 3,6-Dichloro-1,2,4-benzenetricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137071-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.